molecular formula C34H35NO10S B13716334 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid

Cat. No.: B13716334
M. Wt: 649.7 g/mol
InChI Key: VHXYPEXOSLGZKH-GIZRFBGNSA-N
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Description

Raloxifene 4’-Glucuronide is a metabolite of Raloxifene, a second-generation selective estrogen receptor modulator. Raloxifene is primarily used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women. Raloxifene undergoes extensive metabolism in the body, resulting in the formation of several glucuronidated metabolites, including Raloxifene 4’-Glucuronide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raloxifene 4’-Glucuronide can be synthesized through microbial bioconversion processes. One such method involves the use of the microorganism Streptomyces sp NRRL 21489. This bioconversion process is carried out in a tank fermentation system, where Raloxifene is converted to its glucuronidated forms, including Raloxifene 4’-Glucuronide. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .

Industrial Production Methods

The industrial production of Raloxifene 4’-Glucuronide primarily relies on microbial processes due to the challenges associated with chemical synthesis. The use of microorganisms like Streptomyces sp NRRL 21489 allows for efficient and scalable production of the glucuronidated metabolites required for clinical trials and research .

Chemical Reactions Analysis

Types of Reactions

Raloxifene 4’-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Raloxifene 4’-Glucuronide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Raloxifene 4’-Glucuronide include various oxidized, reduced, and substituted derivatives. These products are characterized using techniques such as LC/MS and NMR spectroscopy to confirm their structures and properties .

Mechanism of Action

Raloxifene 4’-Glucuronide exerts its effects by binding to estrogen receptors in various tissues. As a selective estrogen receptor modulator, it exhibits both estrogenic and anti-estrogenic effects depending on the target tissue. In bone tissue, it acts as an estrogen agonist, promoting bone mineral density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of estrogen-dependent cancers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Raloxifene 4’-Glucuronide include:

Uniqueness

Raloxifene 4’-Glucuronide is unique due to its specific glucuronidation at the 4’ position, which influences its pharmacokinetic and pharmacodynamic properties. This specific glucuronidation pattern affects its bioavailability, metabolism, and therapeutic effects, making it a valuable compound for research and clinical applications .

Properties

Molecular Formula

C34H35NO10S

Molecular Weight

649.7 g/mol

IUPAC Name

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30-,31?,34+/m1/s1

InChI Key

VHXYPEXOSLGZKH-GIZRFBGNSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@@H]6[C@@H]([C@@H]([C@H](C(O6)C(=O)O)O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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